molecular formula C17H19N5O B14229133 [2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-yl](4-methylpiperazin-1-yl)methanone CAS No. 827316-90-5

[2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-yl](4-methylpiperazin-1-yl)methanone

Cat. No.: B14229133
CAS No.: 827316-90-5
M. Wt: 309.4 g/mol
InChI Key: LKRRINOFPSYSPL-UHFFFAOYSA-N
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Description

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-ylmethanone: is a complex organic compound that features a unique combination of indole, pyrazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-ylmethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as Rhodium (III), and specific solvents to control the reaction pathways .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, strong nucleophiles.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antiviral, antimicrobial, and anticancer agent .

Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development. It is being investigated for its potential therapeutic effects in treating diseases such as cancer and viral infections .

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability .

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-4-ylmethanone lies in its combination of three distinct moieties, which confer a wide range of chemical and biological properties.

Properties

CAS No.

827316-90-5

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

(4-methylpiperazin-1-yl)-[2-(1H-pyrazol-5-yl)-1H-indol-4-yl]methanone

InChI

InChI=1S/C17H19N5O/c1-21-7-9-22(10-8-21)17(23)12-3-2-4-14-13(12)11-16(19-14)15-5-6-18-20-15/h2-6,11,19H,7-10H2,1H3,(H,18,20)

InChI Key

LKRRINOFPSYSPL-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C3C=C(NC3=CC=C2)C4=CC=NN4

Origin of Product

United States

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